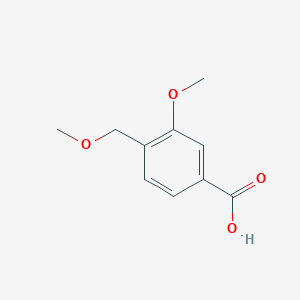
3-Methoxy-4-(methoxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-4-(methoxymethyl)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-4-(methoxymethyl)benzoic acid” can be represented by the InChI code: 1S/C10H12O4/c1-13-6-8-4-3-7 (10 (11)12)5-9 (8)14-2/h3-5H,6H2,1-2H3, (H,11,12) . This structure can be viewed using specific software .Physical And Chemical Properties Analysis
“3-Methoxy-4-(methoxymethyl)benzoic acid” has a molecular weight of 196.2 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Biodegradation
3-Methoxy-4-(methoxymethyl)benzoic acid, as a derivative of benzoic acid, has implications in environmental science and biodegradation processes. Studies have shown that benzoic acid derivatives can significantly affect gut functions and have antibacterial and antifungal properties. For instance, benzoic acid has been widely used in foods and feeds, and its effects on improving gut functions, including digestion, absorption, and barrier, are well-documented. These properties are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid. However, excessive administration could potentially damage gut health, indicating the need for a balanced approach in its application (Mao et al., 2019).
Bioactive Properties and Potential Therapeutic Applications
The structure of 3-Methoxy-4-(methoxymethyl)benzoic acid suggests that it could have bioactive properties. Similar carboxylic acids have shown a range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The biological activity of these compounds is influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. For example, rosmarinic acid demonstrated the highest antioxidant activity among studied carboxylic acids, while cinnamic acid and caffeic acid showed significant antimicrobial properties. These findings suggest that the structural components of carboxylic acids, including methoxy groups, could be critical in determining their bioactivity, opening pathways for their use in therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Industrial Applications and Advanced Oxidation Processes
The compound's structure also indicates potential for industrial applications, especially in advanced oxidation processes (AOPs) used for water treatment. AOPs are effective in treating various recalcitrant compounds in water, leading to different kinetics, mechanisms, and by-products. Studies on similar compounds show that the methoxy group's presence can influence the degradation pathways and by-products formed during these processes. This suggests that 3-Methoxy-4-(methoxymethyl)benzoic acid and its derivatives could play a role in environmental remediation and pollution control technologies (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
3-methoxy-4-(methoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSCKDGMMHUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

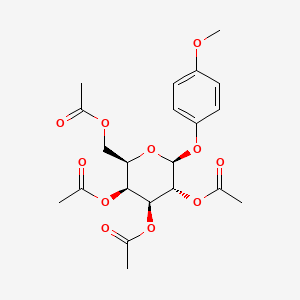

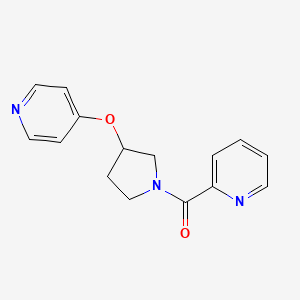
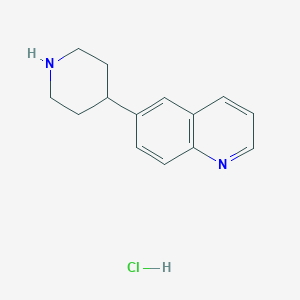

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
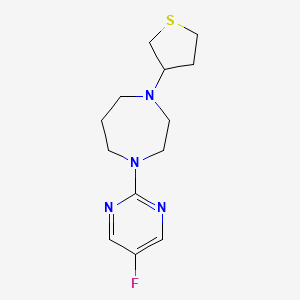
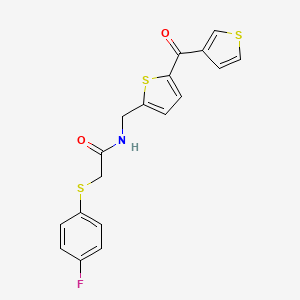
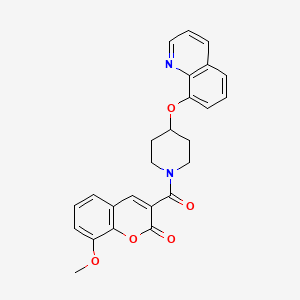
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
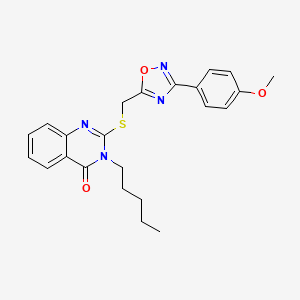
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)